2-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-6-amine
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Overview
Description
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole ring and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE typically involves the condensation of 2-(4-chlorophenyl)-1,3-benzoxazole with 2,4-dichlorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE
- **(E)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE
Uniqueness
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE is unique due to the presence of multiple chlorophenyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H11Cl3N2O |
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Molecular Weight |
401.7 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl3N2O/c21-14-4-1-12(2-5-14)20-25-18-8-7-16(10-19(18)26-20)24-11-13-3-6-15(22)9-17(13)23/h1-11H |
InChI Key |
XWOFEKBWXWAGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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